法尔格松 A

描述

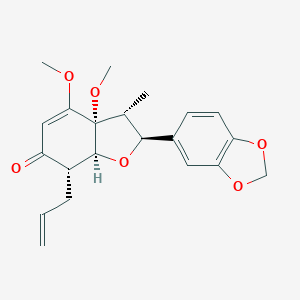

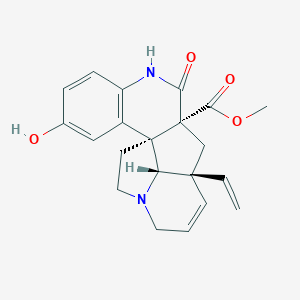

Fargesone A is a potent and selective FXR agonist . It shows anti-inflammatory activity . It is derived from plants in the Magnoliaceae family, specifically Yulania biondii (Pamp.) D. L. Fu .

Synthesis Analysis

The natural product Fargesone A was identified as a potent and selective FXR agonist through a high-throughput chemical screen and follow-up biological validations . The limited supply of Fargesone A from natural product isolation has impeded its biological exploration and potential drug development .Molecular Structure Analysis

The molecular formula of Fargesone A is C21H24O6 . Its molecular weight is 372.41 . The structure of Fargesone A includes phenylpropanoids and lignans .Chemical Reactions Analysis

Fargesone A (10 μM; 24 h) alleviates hepatocyte disorders in an FXR-dependent manner in human liver WRL68 cells . The agonistic activity of Fargesone A is through direct interaction with FXR .Physical And Chemical Properties Analysis

The molecular formula of Fargesone A is C21H24O6 . Its molecular weight is 372.41 . The physical and chemical properties of Fargesone A are specific and have been obtained from testing performed as part of quality control .科学研究应用

肝脏疾病的 FXR 激动剂

法尔格松 A (FA) 已被确定为法尼醇 X 受体 (FXR) 的一种有效且选择性的激动剂,在肝脏疾病发展过程中维持代谢稳态至关重要。FA 的仿生合成使其体内功效得以进一步探索,证明了以 FXR 依赖性方式减轻肝细胞脂质积累和细胞死亡的潜力。FA 对小鼠胆管结扎诱发的肝脏疾病的治疗显示出病理特征的改善,表明其有望成为肝脏疾病的治疗方法 (郭等人,2022).

抗炎作用

与this compound 密切相关的法尔格辛已显示出抗炎作用。例如,在 THP-1 单核细胞中,它显着减弱了 COX-2 和 iNOS 等主要炎症介质的表达。它还以 PKC 依赖性方式抑制促炎细胞因子和趋化因子的产生,影响 NF-ĸB 和 AP-1 等转录因子 (Pham 等人,2017).

在皮肤病学中的应用

在皮肤病学中,法尔格辛通过抑制小鼠恶性和永生化黑色素细胞中的 PKA/CREB 和 P38/MAPK 信号通路表现出抗黑色素生成特性。这一发现表明其在预防色素沉着过度的疾病中具有潜在用途 (Fu 等人,2019).

心血管益处

法尔格辛通过减轻氧化应激和促进一氧化氮释放,在体外和体内表现出抗高血压作用。这种作用在大鼠主动脉环和高血压大鼠中观察到,表明其在管理高血压中具有潜力 (Sha 等人,2016).

对代谢紊乱的影响

它还改善了脂肪细胞和高脂饮食诱导的肥胖小鼠的脂质和葡萄糖代谢,表明其在解决血脂异常和高血糖方面的效用。这种作用与 Akt 和 AMPK 等途径的激活有关 (Lee 等人,2012).

作用机制

Target of Action

The primary target of Fargesone A is the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and plays a crucial role in maintaining or reversing metabolic homeostasis during the development of liver diseases .

Mode of Action

Fargesone A interacts directly with FXR . It alleviates hepatocyte disorders in an FXR-dependent manner in human liver WRL68 cells . The agonistic activity of Fargesone A is through this direct interaction with FXR .

Biochemical Pathways

It is known that the compound’s interaction with fxr plays a significant role in its anti-inflammatory activity

Pharmacokinetics

The pharmacokinetics parameters of Fargesone A in mice have been studied . The half-life (t 1/2) of Fargesone A is 0.68±0.1 hours when administered intravenously (5 mg/kg) and 0.33±0.04 hours when administered orally (10 mg/kg). The maximum concentration (C max) in the blood is 941±57 ng/mL for intravenous administration and 104±16 ng/mL for oral administration . These parameters suggest that Fargesone A has acceptable pharmacokinetic profiles in general .

Result of Action

Fargesone A has been shown to alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner . In vivo studies have shown that Fargesone A significantly ameliorates pathological features in a bile duct ligation (BDL)-induced chronic liver fibrosis mouse model .

Action Environment

It is known that the compound’s efficacy can be influenced by the physiological environment, such as the health status of the liver

未来方向

The development of novel small-molecule agonists for drug discovery targeting FXR is significant . The limited supply of Fargesone A from natural product isolation has impeded its biological exploration and potential drug development . Therefore, future research could focus on developing a biomimetic and scalable total synthesis of Fargesone A .

属性

IUPAC Name |

(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COELSLLVNMRXHB-KYIFXELVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331969 | |

| Record name | Fargesone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116424-69-2 | |

| Record name | Fargesone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

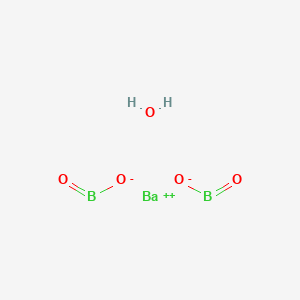

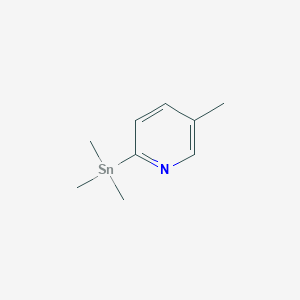

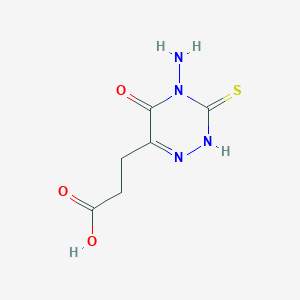

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

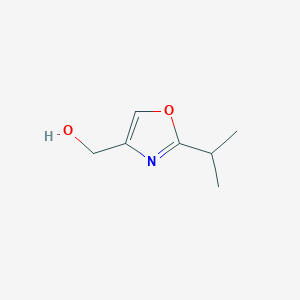

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Fargesone A?

A1: Fargesone A acts as a potent and selective agonist of the Farnesoid X receptor (FXR) []. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism []. Upon activation by agonists like Fargesone A, FXR translocates to the nucleus and regulates the expression of genes involved in these metabolic processes [].

Q2: What is the structural characterization of Fargesone A?

A2: Fargesone A is a neolignan, first isolated from the flower buds of Magnolia fargesii []. While the provided abstracts don't explicitly state the molecular formula or weight, they do mention that its structure was determined []. For detailed spectroscopic data and structural information, please refer to the original research article describing its isolation and characterization.

Q3: What are the in vivo effects of Fargesone A?

A3: Fargesone A has demonstrated promising effects in preclinical models of liver disease. In a study utilizing a bile duct ligation (BDL)-induced liver disorder mouse model, Fargesone A treatment was shown to ameliorate pathological features []. Further research indicated that Fargesone A could alleviate hepatocyte lipid accumulation and cell death in an FXR-dependent manner [].

Q4: Are there any known structure-activity relationship (SAR) studies for Fargesone A or related compounds?

A4: While the provided abstracts don't directly discuss SAR studies for Fargesone A, one study examined the inhibitory effects of Fargesone A and related neolignans on nitric oxide (NO) production []. This suggests that structural variations within this class of compounds can impact biological activity. Further research exploring the SAR of Fargesone A would be valuable to optimize its pharmacological properties.

Q5: What are the limitations of the current research on Fargesone A?

A5: While promising, research on Fargesone A is still in its early stages. The provided abstracts highlight the need for a scalable synthesis method to facilitate further biological exploration and potential drug development []. Additional studies are necessary to fully elucidate its pharmacokinetic properties, long-term safety profile, and efficacy in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)

![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)